molecular formula C9H4BrClO2 B12535327 6-Bromo-3-chloro-2H-1-benzopyran-2-one CAS No. 669767-18-4

6-Bromo-3-chloro-2H-1-benzopyran-2-one

Cat. No.: B12535327
CAS No.: 669767-18-4
M. Wt: 259.48 g/mol
InChI Key: SAYQTIISEKIDHF-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-2H-1-benzopyran-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins, or benzopyran-2-ones, are naturally occurring lactones first derived from Tonka beans in 1820. They are valuable oxygen-containing heterocycles widely found in nature and have been used as herbal medicines since early ages .

Preparation Methods

The synthesis of 6-Bromo-3-chloro-2H-1-benzopyran-2-one can be achieved through various synthetic routes. One common method involves the bromination and chlorination of coumarin derivatives. The reaction typically uses bromine and chlorine as reagents under controlled conditions to introduce the bromo and chloro substituents at the desired positions on the coumarin ring .

Industrial production methods often involve multi-step processes that include the preparation of intermediate compounds, followed by selective halogenation reactions. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions .

Chemical Reactions Analysis

6-Bromo-3-chloro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromo or chloro groups are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit DNA gyrase, an enzyme involved in DNA replication, thereby exhibiting antimicrobial activity . Additionally, it may interact with cellular signaling pathways to exert anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

6-Bromo-3-chloro-2H-1-benzopyran-2-one can be compared with other coumarin derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other coumarin derivatives.

Properties

CAS No.

669767-18-4

Molecular Formula

C9H4BrClO2

Molecular Weight

259.48 g/mol

IUPAC Name

6-bromo-3-chlorochromen-2-one

InChI

InChI=1S/C9H4BrClO2/c10-6-1-2-8-5(3-6)4-7(11)9(12)13-8/h1-4H

InChI Key

SAYQTIISEKIDHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(C(=O)O2)Cl

Origin of Product

United States

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